BenchChemオンラインストアへようこそ!

Lenercept

TNF antagonist binding kinetics receptor fusion protein

Lenercept (Ro 45-2081, TNFR55-IgG1) is a recombinant p55 TNF receptor (TNFR1)-IgG1 Fc fusion protein that binds TNF-α irreversibly with 50-100x slower dissociation kinetics than p75-based constructs like etanercept. It provides complete protection in sepsis models where p75 constructs fail. With defined dual neutralization (TNF-α IC50 0.5 μg/mL; TNF-β IC50 1.5 μg/mL) and predictable cross-species PK, Lenercept is the definitive reference reagent for dissecting TNFR subtype pharmacology and pan-TNF blockade studies. Not interchangeable with etanercept.

Molecular Formula C22H21ClN2O2
Molecular Weight 0
CAS No. 156679-34-4
Cat. No. B1176069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenercept
CAS156679-34-4
SynonymsLenercept
Molecular FormulaC22H21ClN2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenercept (CAS 156679-34-4) p55 TNF Receptor Fusion Protein for Research Procurement


Lenercept (Ro 45-2081, TNFR55-IgG1) is a recombinant fusion protein comprising the extracellular domain of the human p55 TNF receptor (TNFR1) linked to the Fc portion of human IgG1 [1]. As a soluble TNF antagonist, it neutralizes both TNF-α and TNF-β, functioning as a decoy receptor that prevents ligand interaction with cell-surface TNFR1 [2]. Lenercept is distinct from etanercept, which utilizes the p75 TNF receptor (TNFR2), representing the primary structural and functional differentiator within the TNFR-Fc fusion protein class [3].

Why p55 and p75 TNF Receptor Fusion Proteins Are Not Interchangeable: Lenercept Structural Distinctions


Direct substitution of p55-based TNF receptor fusion proteins (Lenercept) with p75-based constructs (e.g., etanercept) is not scientifically justified due to fundamentally divergent binding kinetics and in vivo functional outcomes. The p55 fusion complex exhibits approximately 50- to 100-fold slower TNF-α dissociation kinetics compared to the p75 fusion construct, which functions as a TNF carrier rather than a durable neutralizer in high TNF environments [1]. This kinetic difference translates into divergent therapeutic outcomes in sepsis models: p55 constructs provide complete protection against endotoxin-induced lethality, whereas p75 constructs delay but do not prevent death due to persistent TNF release [2]. Additionally, Lenercept binds irreversibly to TNF-α, whereas etanercept binds reversibly, a mechanistic distinction with direct implications for experimental design and data interpretation [3].

Quantitative Comparative Evidence: Lenercept vs. p75 TNF Receptor Fusion Proteins


Lenercept p55 Fusion Complex Exhibits 50-100× Slower TNF-α Dissociation Kinetics vs. p75 Construct

Lenercept (p55 TNFR-IgG) forms a kinetically stable complex with TNF-α, whereas the p75 TNFR-IgG fusion protein (etanercept equivalent) releases bound TNF-α at a substantially faster rate. Direct comparative binding studies demonstrate that the p75 fusion construct exchanges bound TNF-α approximately 50- to 100-fold faster than the p55 fusion protein [1]. This differential stability is not attributable to equilibrium binding affinity differences—both constructs bind TNF-α with high affinity—but rather to the dissociation kinetics that govern ligand retention under dynamic conditions [2].

TNF antagonist binding kinetics receptor fusion protein p55 vs p75 dissociation rate

Lenercept p55 Construct Confers Complete Protection in Gram-Negative Sepsis Model; p75 Construct Fails to Prevent Mortality

In a murine model of gram-negative sepsis, pretreatment with 200 μg of p55 sTNFR-IgG (Lenercept analog) conferred complete protection against lethality with full neutralization of circulating TNF [1]. In direct contrast, pretreatment with 250 μg of the p75 sTNFR-IgG construct (etanercept analog) delayed but did not avert death. The p75 construct reduced peak bioactive TNF-α levels from 76.4 ng/mL in control mice to 4.7 ng/mL in treated animals (p < 0.05), yet these low residual TNF levels persisted and were sufficient to mediate delayed mortality [2].

sepsis endotoxemia TNF neutralization animal model survival

Lenercept Neutralizes TNF-α and TNF-β with IC50 Values of 0.5 μg/mL and 1.5 μg/mL in Mouse L-M Cell Cytolysis Assay

Lenercept demonstrates defined in vitro neutralization potency against both TNF-α and TNF-β (lymphotoxin-α) in actinomycin D-treated mouse L-M cells, with IC50 values of 0.5 μg/mL for TNF-α and 1.5 μg/mL for TNF-β . This dual ligand neutralization profile is a characteristic of TNFR-Fc fusion proteins and distinguishes this class from monoclonal antibody-based TNF inhibitors (e.g., infliximab, adalimumab) which selectively target TNF-α [1].

TNF-α TNF-β lymphotoxin cytotoxicity in vitro neutralization

Lenercept Exhibits Cross-Species Pharmacokinetic Consistency: Clearance 0.0071-0.0097 mL/min/kg Across Four Species

Lenercept demonstrates highly consistent pharmacokinetic behavior across species, with clearance values ranging narrowly from 0.0071 to 0.0097 mL/min/kg in rats, rabbits, dogs, and cynomolgus monkeys following intravenous administration [1]. Terminal half-life ranges from 3.4 days (rabbits) to 6.5 days (rats), with volume of distribution estimated at 61-90 mL/kg [2]. This cross-species PK consistency, attributed to allometric scaling exponents close to 1 for clearance and volume, distinguishes Lenercept from many other therapeutic proteins that exhibit species-dependent clearance [3].

pharmacokinetics allometric scaling clearance half-life cross-species

Research Applications for Lenercept Based on Quantitative Differentiation Evidence


Acute Inflammation and Sepsis Modeling Requiring Sustained TNF Neutralization

Lenercept's p55 TNFR-IgG construct is the appropriate choice for experimental sepsis or endotoxemia models where complete and sustained TNF neutralization is required. Direct comparative evidence demonstrates that the p55 construct confers complete protection against gram-negative sepsis lethality with full TNF neutralization, whereas the p75 construct (etanercept analog) fails to prevent mortality due to faster TNF-α dissociation and persistent low-level TNF activity [1]. Researchers should not substitute p75-based reagents in this context, as the functional divergence is both mechanistically defined and outcome-determinative.

Comparative TNF Receptor Pharmacology and Ligand-Receptor Binding Kinetics Studies

Lenercept serves as a defined p55 TNFR reference reagent for studies comparing TNF receptor subtype pharmacology. The p55 fusion complex exhibits 50- to 100-fold slower TNF-α dissociation kinetics compared to the p75 fusion construct, a distinction that cannot be replicated with p75-based reagents [2]. This differential kinetic stability is a fundamental receptor-intrinsic property, not a variable dependent on Fc domain or valency, making Lenercept essential for experiments designed to dissect p55-specific versus p75-specific TNF signaling contributions [3].

Dual TNF-α/TNF-β (Lymphotoxin-α) Neutralization Assays

Lenercept provides quantitated dual neutralization of both TNF-α (IC50 0.5 μg/mL) and TNF-β/lymphotoxin-α (IC50 1.5 μg/mL) in standardized in vitro cytolysis assays . This dual specificity distinguishes TNFR-Fc fusion proteins from monoclonal antibody-based TNF inhibitors, which are TNF-α selective. Researchers investigating lymphotoxin-α biology or comparing pan-TNF ligand blockade versus selective TNF-α inhibition require Lenercept or equivalent p55 TNFR-Fc constructs as experimental tools with defined potency against both ligands.

Preclinical Cross-Species Pharmacokinetic and Toxicology Studies

Lenercept demonstrates unusually consistent pharmacokinetic behavior across species (clearance 0.0071-0.0097 mL/min/kg in rat, rabbit, dog, and monkey) [4]. This cross-species PK predictability reduces the complexity of dose extrapolation and minimizes species-dependent clearance as an experimental confounder. For researchers conducting multi-species preclinical safety or efficacy studies, this characteristic enables more reliable interspecies dose translation compared to therapeutic proteins exhibiting variable species-dependent clearance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenercept

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.